molecular formula C8H7BrN2O B1376268 6-Bromo-3,4-dihydroquinoxalin-2(1H)-one CAS No. 854584-01-3

6-Bromo-3,4-dihydroquinoxalin-2(1H)-one

Cat. No. B1376268
M. Wt: 227.06 g/mol
InChI Key: AFHCUZXZHPMRQJ-UHFFFAOYSA-N
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Patent
US08541404B2

Procedure details

A mixture of N-(2-amino-4-bromophenyl)-2-chloroacetamide (4.5 g, 17.0 mmol), sodium iodide (101 mg, 2.0 mmol) and sodium carbonate (3.6 g, 33.8 mmol) in 300 ml acetonitrile was refluxed overnight under an atmosphere of nitrogen. Then the acetonitrile was removed under vacuum. The resulting solid was suspended in 150 ml water acidified to pH 5-6 with 1 N HCl. Extraction with ethyl acetate, washing of the combined organic layers with brine, drying over MgSO4, removing the solvent under reduced pressure and purification of the crude product by flash chromatography on silica gel (petroleum ether/ethyl acetate, 1.5/1) yielded 6-bromo-3,4-dihydroquinoxalin-2(1H)-one (1.3 g, 5.8 mmol, 34%) as yellow solid.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
101 mg
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([Br:8])[CH:5]=[CH:4][C:3]=1[NH:9][C:10](=[O:13])[CH2:11]Cl.[I-].[Na+].C(=O)([O-])[O-].[Na+].[Na+]>C(#N)C>[Br:8][C:6]1[CH:7]=[C:2]2[C:3](=[CH:4][CH:5]=1)[NH:9][C:10](=[O:13])[CH2:11][NH:1]2 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
NC1=C(C=CC(=C1)Br)NC(CCl)=O
Name
Quantity
101 mg
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
3.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed overnight under an atmosphere of nitrogen
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Then the acetonitrile was removed under vacuum
EXTRACTION
Type
EXTRACTION
Details
Extraction with ethyl acetate
WASH
Type
WASH
Details
washing of the combined organic layers with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over MgSO4
CUSTOM
Type
CUSTOM
Details
removing the solvent
CUSTOM
Type
CUSTOM
Details
under reduced pressure and purification of the crude product by flash chromatography on silica gel (petroleum ether/ethyl acetate, 1.5/1)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2NCC(NC2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.8 mmol
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 34%
YIELD: CALCULATEDPERCENTYIELD 34.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.